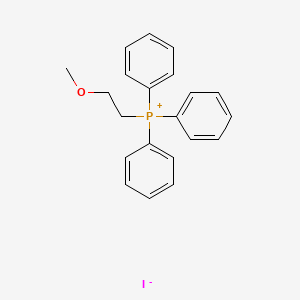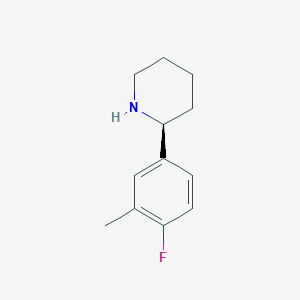![molecular formula C14H21N3O2 B14749808 hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)
hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-hexyl amino(4-aminophenyl)methylenecarbamate is a chemical compound with the molecular formula C14H21N3O2 It is known for its unique structure, which includes a hexyl chain, an amino group, and a methylenecarbamate group attached to a 4-aminophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-hexyl amino(4-aminophenyl)methylenecarbamate typically involves the reaction of hexylamine with 4-aminobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then converted to the final product by the addition of a carbamate group. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (E)-hexyl amino(4-aminophenyl)methylenecarbamate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-hexyl amino(4-aminophenyl)methylenecarbamate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylenecarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(E)-hexyl amino(4-aminophenyl)methylenecarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (E)-hexyl amino(4-aminophenyl)methylenecarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexyl (E)-(amino(4-aminophenyl)methylene)carbamate
- Hexyl N-[(4-aminophenyl)iminomethyl]carbamate
Uniqueness
(E)-hexyl amino(4-aminophenyl)methylenecarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H21N3O2 |
|---|---|
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
hexyl (NE)-N-[amino-(4-aminophenyl)methylidene]carbamate |
InChI |
InChI=1S/C14H21N3O2/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18) |
Clé InChI |
QNEVYUOYQNDIEJ-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCOC(=O)/N=C(\C1=CC=C(C=C1)N)/N |
SMILES canonique |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3R,4R,7R,9S,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol](/img/structure/B14749727.png)

![3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B14749735.png)
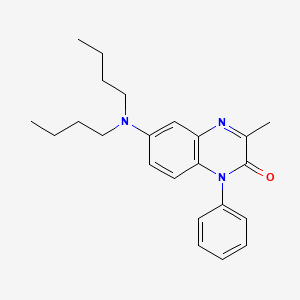

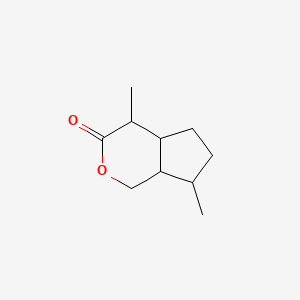
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14749757.png)
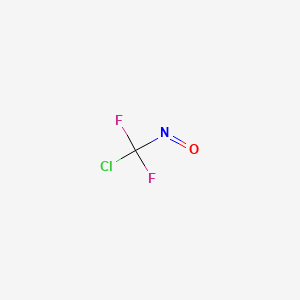
![(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile](/img/structure/B14749775.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14749782.png)
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide](/img/structure/B14749787.png)
